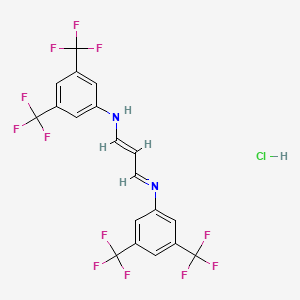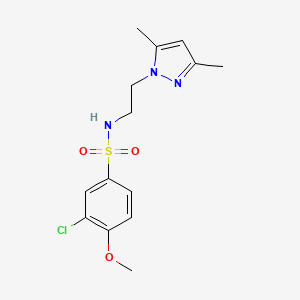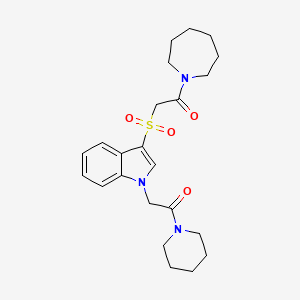
4-(Trifluoromethyl)cinnamaldehyde
Vue d'ensemble
Description
4-(Trifluoromethyl)cinnamaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to the cinnamaldehyde structure
Mécanisme D'action
Target of Action
The primary target of 4-(Trifluoromethyl)cinnamaldehyde is the quorum sensing (QS) system in bacteria, particularly in Vibrio spp . QS is a cell-density dependent communication process that many bacteria use to regulate virulence gene expression .
Mode of Action
This compound, as an analog of cinnamaldehyde, inhibits QS-regulated virulence by decreasing the DNA-binding ability of the QS response regulator LuxR . The structural elements critical for autoinducer-2 QS inhibition include an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge .
Biochemical Pathways
The compound affects several biochemical pathways related to bacterial virulence. It has been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp . These effects disrupt the normal functioning of the bacteria, reducing their virulence.
Pharmacokinetics
Its molecular weight is 20016 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The most active cinnamaldehyde analogs, including this compound, have been found to significantly increase the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus . This suggests that the compound’s action results in a decrease in bacterial virulence, thereby improving the survival of organisms infected with these bacteria.
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)cinnamaldehyde has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the DNA-binding ability of the quorum sensing response regulator LuxR . This interaction is believed to be crucial for its role in inhibiting quorum sensing .
Cellular Effects
In terms of cellular effects, this compound has been found to affect various cellular processes. For example, it has been shown to inhibit cell proliferation and change cell morphology . It also has the ability to inhibit cell migration and invasion, and promote cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on gene expression. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found that this compound can significantly inhibit cell proliferation and change cell morphology over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have an anxiolytic effect in mice when inhaled at certain concentrations
Metabolic Pathways
It is known that cinnamaldehyde, a related compound, is involved in the phenylpropanoid biosynthesis pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated cinnamaldehyde in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)cinnamaldehyde often employs continuous-flow microreactors, which allow for efficient and scalable synthesis. These reactors provide precise control over reaction parameters, leading to high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenated derivatives and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives .
Applications De Recherche Scientifique
4-(Trifluoromethyl)cinnamaldehyde has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Cinnamaldehyde: The parent compound, lacking the trifluoromethyl group, is widely used in flavoring and fragrance industries.
3-(Trifluoromethyl)cinnamaldehyde: A similar compound with the trifluoromethyl group in a different position, exhibiting different chemical properties and reactivity.
Uniqueness: 4-(Trifluoromethyl)cinnamaldehyde is unique due to the presence of the trifluoromethyl group at the para position, which significantly alters its chemical reactivity and biological activity compared to other cinnamaldehyde derivatives .
Propriétés
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDCKWWJCPUNT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95123-61-8 | |
| Record name | 4-CARBOXYCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)


![3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide](/img/structure/B2928474.png)
![1'-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2928475.png)



![1-{7-acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}ethan-1-one](/img/structure/B2928481.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)
